molecular formula C7H10N2O2S B031811 4,6-Dimethyl-2-methylsulfonylpyrimidine CAS No. 35144-22-0

4,6-Dimethyl-2-methylsulfonylpyrimidine

Cat. No. B031811
CAS RN: 35144-22-0
M. Wt: 186.23 g/mol
InChI Key: ZHPSNGCLCHWTRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine has been approached through different pathways, emphasizing its adaptability in synthetic chemistry. One method achieves a 71% overall yield starting from thiourea, involving methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide (X. Le, 2014). Another approach uses acetylacetone as a starting point, employing cyclocondensation, methylation, and oxidation, achieving a 61.23% yield with oxone enhancing the oxidation step's safety and effectiveness (S. Hongbin, 2011).

Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-methylsulfonylpyrimidine has been characterized thoroughly through various spectroscopic techniques, including 1H NMR, IR, MS, and GC-MS, confirming the expected structural features and purity of the synthesized compounds. These structural characterizations underpin the compound's utility in further synthetic applications and ensure the reproducibility of its synthesis across different research settings.

Chemical Reactions and Properties

Chemoselective reactions involving 4,6-Dimethyl-2-methylsulfonylpyrimidine illustrate its versatility. Specifically, chemoselective SNAr reactions with amines highlight its reactivity, showing selective displacement of chloride or sulfone groups depending on the reaction conditions and the nature of the amine used (R. Baiazitov et al., 2013).

Physical Properties Analysis

The physical properties, including melting points and solubility, are critical for understanding the compound's behavior in various solvents and conditions. These properties influence the compound's application in synthesis pathways, affecting its reactivity and the purification process of the synthesized products.

Chemical Properties Analysis

The chemical properties of 4,6-Dimethyl-2-methylsulfonylpyrimidine, such as its reactivity towards different chemical reagents and its stability under various conditions, are essential for its application in synthetic organic chemistry. Its role as an intermediate in the synthesis of biologically active compounds and in facilitating sigmatropic rearrangements underlines its importance in the development of novel heterocyclic compounds with potential therapeutic applications (K. Majumdar & T. Bhattacharyya, 2001).

Scientific Research Applications

Application 1: Pharmaceutical Field

  • Specific Scientific Field : Pharmaceutical .
  • Summary of the Application : 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is a key intermediate in the preparation of ambrisentan and darusentan , which are highly selective endothelin receptor antagonists used to treat pulmonary hypertension .
  • Methods of Application or Experimental Procedures : A convenient and efficient three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine can be achieved by cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine, methylation with dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methyl thiopyrimidine, and oxidation with hydrogen peroxide, sodium tungstate and tetrabutylammonium bromide to afford the title compound in an overall yield of 75% .
  • Results or Outcomes : The synthesis method is environmentally friendly, utilizing dimethyl carbonate for methylation, and hydrogen peroxide for the s-oxidation .

Application 2: Agrochemical Field

  • Specific Scientific Field : Agrochemical .
  • Summary of the Application : 4,6-dimethoxy-2-methylsulphonylpyrimidine is a key intermediate for the synthesis of pyrithiobac-sodium , a selective herbicide for cotton plant .
  • Methods of Application or Experimental Procedures : The synthesis of pyrithiobac-sodium requires 4,6-dimethoxy-2-methylsulfonylpyrimidine as a key intermediate .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

DMSP may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

DMSP is widely used in biological, pharmaceutical, and agrochemical fields . It is a key intermediate in the preparation of ambrisentan and darusentan, which are used to treat pulmonary hypertension . Future research may focus on developing more efficient synthesis methods and exploring new applications for this compound .

properties

IUPAC Name

4,6-dimethyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(2)9-7(8-5)12(3,10)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSNGCLCHWTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378242
Record name 4,6-Dimethyl-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-methylsulfonylpyrimidine

CAS RN

35144-22-0
Record name 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 4,6-dimethyl-2-(methylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VAF5UF4F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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